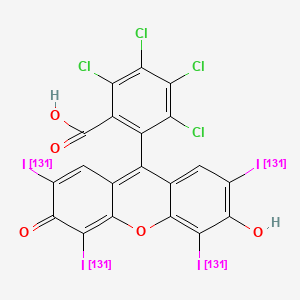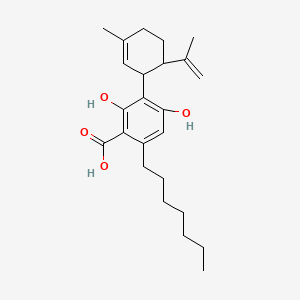
6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid is a complex organic compound with a unique structure that includes a heptyl chain, two hydroxyl groups, and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid typically involves multiple steps. One common method includes the reaction of a phenol derivative with a heptyl halide under basic conditions to form the heptyl-substituted phenol. This intermediate is then subjected to further reactions to introduce the cyclohexene ring and the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.
化学反応の分析
Types of Reactions
6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.
科学的研究の応用
6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used as an additive in various industrial processes, such as the production of polymers and resins.
作用機序
The mechanism by which 6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the heptyl chain and cyclohexene ring contribute to the compound’s overall hydrophobicity and stability. These interactions can influence various biological pathways, making the compound a valuable tool for studying molecular mechanisms.
類似化合物との比較
Similar Compounds
Methyl 2-heptyl-4,6-dihydroxybenzoate: Similar structure but with a methyl ester group instead of a carboxylic acid.
2,4-Dihydroxy-6-methylbenzoic acid: Lacks the heptyl chain and cyclohexene ring.
2,4-Dihydroxy-3,6-dimethylbenzoic acid: Contains two methyl groups instead of the heptyl chain and cyclohexene ring.
Uniqueness
6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid is unique due to its combination of a long heptyl chain, hydroxyl groups, and a cyclohexene ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
特性
分子式 |
C24H34O4 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
6-heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid |
InChI |
InChI=1S/C24H34O4/c1-5-6-7-8-9-10-17-14-20(25)22(23(26)21(17)24(27)28)19-13-16(4)11-12-18(19)15(2)3/h13-14,18-19,25-26H,2,5-12H2,1,3-4H3,(H,27,28) |
InChIキー |
NVMFNBSPRTZODN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


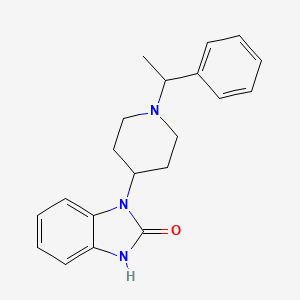
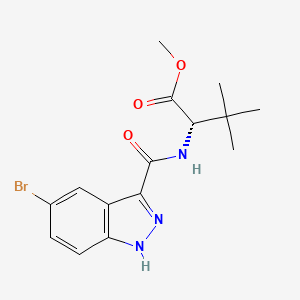
![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)
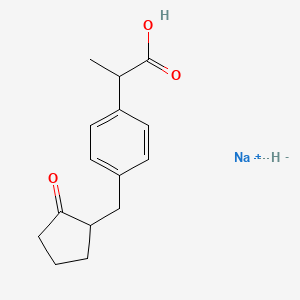
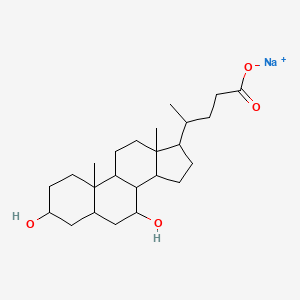
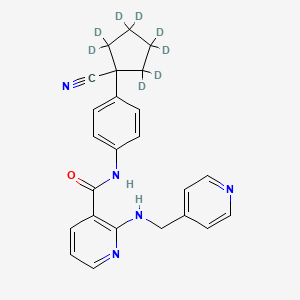
![2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B10827598.png)
![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)
![6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10827607.png)

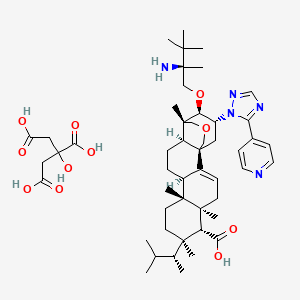
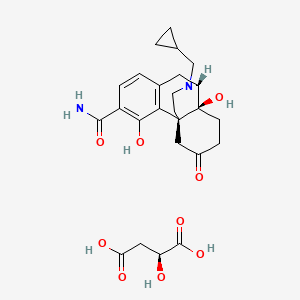
![6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate](/img/structure/B10827628.png)
